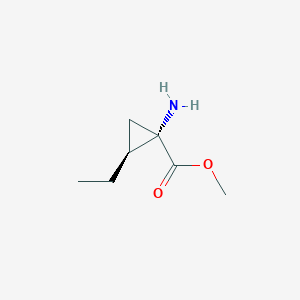
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The presence of both an amino group and an ester functional group further enhances its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The ester functional group can be introduced through esterification reactions, where the carboxylic acid derivative of the cyclopropane is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The cyclopropane ring can induce strain in the target molecule, potentially leading to conformational changes and altered activity.
Comparación Con Compuestos Similares
- (1R,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate
- (1S,2S)-Methyl 1-amino-2-methylcyclopropanecarboxylate
- (1S,2S)-Ethyl 1-amino-2-ethylcyclopropanecarboxylate
Comparison:
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence biological activity and reactivity.
Functional Groups: Variations in the ester and amino groups can lead to differences in reactivity and application.
Cyclopropane Ring: The presence of the cyclopropane ring in all similar compounds contributes to their high reactivity and potential for strain-induced interactions.
Propiedades
Número CAS |
138457-97-3 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18362 |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















